N-[2-[5-[[methyl(propan-2-yl)amino]methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]methanesulfonamide
Description
The oxadiazole intermediate is then reacted with methanesulfonyl chloride.
The reaction is typically carried out in the presence of a base like triethylamine in an organic solvent such as dichloromethane.
Aminoalkylation
The oxadiazole sulfonamide intermediate is reacted with isopropylamine under mild heating conditions.
Industrial Production Methods
For industrial-scale production, the process involves optimization for higher yields and cost efficiency:
Use of automated continuous flow reactors to maintain consistent reaction conditions.
Efficient purification methods such as crystallization or chromatography to ensure the purity of the final product.
Properties
IUPAC Name |
N-[2-[5-[[methyl(propan-2-yl)amino]methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O3S/c1-8(2)15(5)7-9-12-10(13-18-9)11(3,4)14-19(6,16)17/h8,14H,7H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJYJAUFCIUZAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1=NC(=NO1)C(C)(C)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[5-[[methyl(propan-2-yl)amino]methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]methanesulfonamide involves several key steps:
Formation of 1,2,4-Oxadiazole Ring
Starting with appropriate nitrile and amidoxime precursors.
Cyclization under acidic or basic conditions to form the oxadiazole ring.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation reactions to yield sulfoxide or sulfone derivatives.
Reduction: : Can be reduced to primary amines or alcohols depending on the conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions are possible, particularly at the sulfonamide or oxadiazole moieties.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH₃I).
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Amines and alcohols.
Substitution: : Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Utilized as a building block for synthesizing complex organic molecules.
Serves as a reagent in various organic transformations.
Biology
Investigated for its potential as an enzyme inhibitor due to its unique structure.
Acts as a ligand in coordination chemistry for creating metal complexes with potential biological activity.
Medicine
Explored for its pharmacological properties, particularly in the development of antimicrobial and anticancer agents.
Potential use as a prodrug that releases active metabolites in the body.
Industry
Application in the design of functional materials such as polymers and nanomaterials.
Used in the production of specialty chemicals.
Mechanism of Action
The compound's mechanism of action often involves interaction with specific molecular targets:
Enzymes: : Inhibition of enzyme activity by binding to the active site or allosteric sites.
Receptors: : Modulation of receptor function through agonistic or antagonistic binding.
Pathways: : Interference with metabolic or signaling pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Uniqueness
Compared to other compounds with similar structures, N-[2-[5-[[methyl(propan-2-yl)amino]methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]methanesulfonamide stands out due to its combined functionalities, which confer unique chemical reactivity and biological activity.
Similar Compounds
N-[2-[5-[[ethyl(propan-2-yl)amino]methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]methanesulfonamide: : Similar but with an ethyl group instead of methyl.
N-[2-[5-[[methyl(butan-2-yl)amino]methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]methanesulfonamide: : Similar but with butyl substituent.
N-[2-[5-[[methyl(propan-2-yl)amino]methyl]-1,2,4-thiadiazol-3-yl]propan-2-yl]methanesulfonamide: : Similar but with a thiadiazole ring.
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